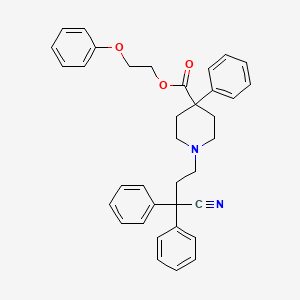
Fetoxilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fetoxilate is a phenoxyethyl ester of diphenoxylate, an opioid receptor agonist primarily used as an antidiarrheal agent . It is known for its ability to inhibit the binding of nitrendipine to membranes from the cerebral cortex of guinea pigs . The molecular formula of this compound is C36H36N2O3, and it has a molecular weight of 544.6826 g/mol .
Preparation Methods
The synthesis of Fetoxilate involves the esterification of 4-piperidinecarboxylic acid with 2-phenoxyethanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Fetoxilate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Scientific Research Applications
Fetoxilate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: this compound is studied for its interactions with opioid receptors and its effects on gastrointestinal motility.
Medicine: As an antidiarrheal agent, this compound is used in clinical research to understand its efficacy and safety in treating diarrhea.
Mechanism of Action
Fetoxilate exerts its effects by binding to opioid receptors in the gastrointestinal tract, leading to a decrease in gastrointestinal motility and an increase in the absorption of fluids and electrolytes. This action helps to reduce the frequency and severity of diarrhea. The molecular targets involved include the mu-opioid receptors, which mediate the antidiarrheal effects .
Comparison with Similar Compounds
Fetoxilate is similar to other opioid receptor agonists such as diphenoxylate and loperamide. this compound is unique in its chemical structure, which includes a phenoxyethyl ester group. This structural difference may contribute to its distinct pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Diphenoxylate: Another opioid receptor agonist used as an antidiarrheal agent.
Loperamide: A widely used over-the-counter antidiarrheal medication.
Fluperamide: An opioid receptor agonist with similar antidiarrheal properties.
Properties
CAS No. |
54063-45-5 |
|---|---|
Molecular Formula |
C36H36N2O3 |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
2-phenoxyethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C36H36N2O3/c37-29-36(31-15-7-2-8-16-31,32-17-9-3-10-18-32)23-26-38-24-21-35(22-25-38,30-13-5-1-6-14-30)34(39)41-28-27-40-33-19-11-4-12-20-33/h1-20H,21-28H2 |
InChI Key |
KISQOVVPIHYLRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)OCCOC3=CC=CC=C3)CCC(C#N)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(Pyridine-3-carbonylamino)-3,4,6-tris(pyridine-3-carbonyloxy)oxan-2-yl]methyl pyridine-3-carboxylate](/img/structure/B12299360.png)

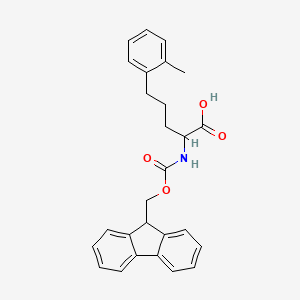
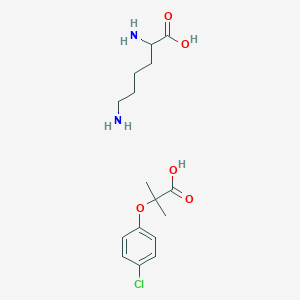
![1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B12299388.png)

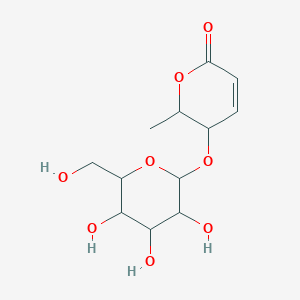
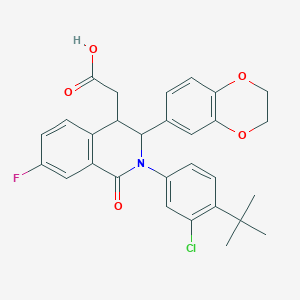
![3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12299410.png)
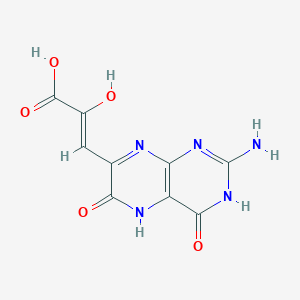
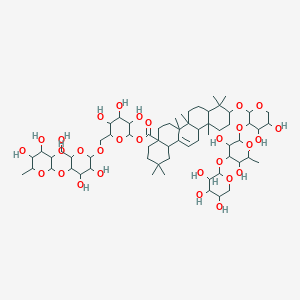
![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]ethanone](/img/structure/B12299433.png)
![benzyl 4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate](/img/structure/B12299437.png)
